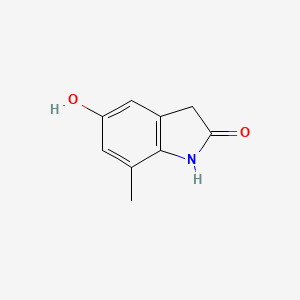

7-Methyl-5-hydroxy-2-oxindole

Vue d'ensemble

Description

“7-Methyl-5-hydroxy-2-oxindole” is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .

Applications De Recherche Scientifique

Synthesis and Catalysis

The development and synthesis of oxindole derivatives, including 7-Methyl-5-hydroxy-2-oxindole, have been explored for their potential in various chemical and biological applications. A key focus has been on creating efficient methodologies for constructing the 3-hydroxy-2-oxindole core, which is pivotal due to its presence in a plethora of biologically active compounds and natural products. For instance, alumina-supported heteropoly acid has been demonstrated as an effective catalyst for the C(sp3)H bond functionalization of methyl azaarenes, facilitating the synthesis of 3-hydroxy-2-oxindole derivatives in good to excellent yields. This catalytic approach underscores the utility of 7-Methyl-5-hydroxy-2-oxindole scaffolds in synthesizing biologically significant molecules (Hao et al., 2015).

Biological Activities

Research into oxindole derivatives has also shed light on their biological significance. Specifically, studies have highlighted the antiproliferative and proapoptotic properties of oxindole cores. For example, certain oxindole compounds have been identified for their potential anticancer activities, targeting protein tyrosine kinases associated with growth factor receptors. The endogenous molecules such as 5-Hydroxyoxindole have shown to inhibit cell proliferation at submicromolar concentrations, indicating a promising avenue for antitumor agent development (Cane et al., 2000).

Moreover, the synthesis of novel 3-hydroxy-2-oxindole derivatives with potential antiglaucomic activity has been reported, employing microwave-assisted decarboxylative condensation methods. These derivatives were evaluated for their inhibitory activity against quinone reductase 2 (NQO2), a molecular target for intraocular pressure reduction. The lead compound in this study demonstrated significant IOP reduction, highlighting the therapeutic potential of 3-hydroxy-2-oxindole derivatives in glaucoma treatment (Efremov et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

5-hydroxy-7-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-5-2-7(11)3-6-4-8(12)10-9(5)6/h2-3,11H,4H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJXFMJCXYRESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-5-hydroxy-2-oxindole | |

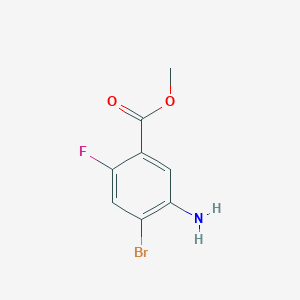

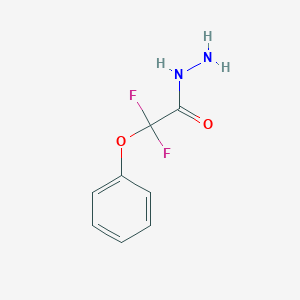

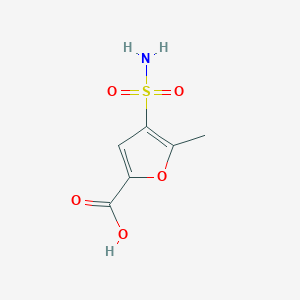

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethoxyspiro[3.5]nonan-1-ol](/img/structure/B1423541.png)

![3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423542.png)

![2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-amine hydrochloride](/img/structure/B1423549.png)

![1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B1423550.png)

![4-[(6-Methylpyridazin-3-yl)oxy]aniline](/img/structure/B1423551.png)

![3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1423552.png)

![N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1423555.png)